molecular formula C18H17NO4 B4073102 9-(2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No. B4073102
M. Wt: 311.3 g/mol
InChI Key: MEZROCVQJVUKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as MDL-73811 and has been studied extensively for its potential applications in treating various diseases.

Mechanism of Action

The mechanism of action of 9-(2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and proteins involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
The compound has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, it has been shown to exhibit anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-(2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one in lab experiments is its broad range of pharmacological activities. This makes it a useful compound for studying various diseases and developing new therapeutic agents.
However, one of the limitations of using this compound in lab experiments is its complex synthesis method. This can make it difficult and time-consuming to produce the compound in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions that can be explored in the study of 9-(2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one. One potential direction is the development of new therapeutic agents based on the structure of this compound.
Another direction is the exploration of the compound's potential applications in treating various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies can be conducted to elucidate the compound's mechanism of action and to optimize its synthesis method for more efficient production.

Scientific Research Applications

The chemical compound 9-(2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

IUPAC Name

9-(2-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-15-5-3-2-4-11(15)12-9-18(20)19-14-10-17-16(8-13(12)14)22-6-7-23-17/h2-5,8,10,12H,6-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZROCVQJVUKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-(2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-(2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 4
9-(2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 5
9-(2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 6
9-(2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

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